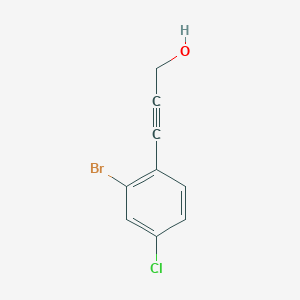

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol

Description

3-(2-Bromo-4-chlorophenyl)-2-propyn-1-ol is a halogenated propargyl alcohol characterized by a 2-bromo-4-chlorophenyl substituent attached to a propargyl alcohol backbone (C≡C–CH₂OH). This compound is of interest in organic synthesis due to the reactivity of its triple bond and hydroxyl group, which enable applications in coupling reactions, cycloadditions, and pharmaceutical intermediate synthesis. Its halogenated aromatic ring enhances lipophilicity and may influence biological activity .

Properties

Molecular Formula |

C9H6BrClO |

|---|---|

Molecular Weight |

245.50 g/mol |

IUPAC Name |

3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol |

InChI |

InChI=1S/C9H6BrClO/c10-9-6-8(11)4-3-7(9)2-1-5-12/h3-4,6,12H,5H2 |

InChI Key |

ODNPOWSSMPQVHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)C#CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2-bromo-4-chlorobenzaldehyde with propargyl alcohol under basic conditions. The reaction is catalyzed by a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The triple bond can be reduced to a double or single bond, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent can be used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

Oxidation: 3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-one.

Reduction: 3-(2-Bromo-4-chlorophenyl)prop-2-en-1-ol or 3-(2-Bromo-4-chlorophenyl)propan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Bromo-4-chlorophenyl)prop-2-yn-1-ol has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4-chlorophenyl)prop-2-yn-1-ol is not well-documented. its reactivity is primarily due to the presence of the propargylic alcohol moiety, which can undergo various chemical transformations. The bromine and chlorine atoms on the phenyl ring also contribute to its reactivity, allowing for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) 3-(2-Bromo-4-chlorophenyl)-1,1-dimethylthiourea

- Structure : Replaces the propargyl alcohol with a thiourea group (N–C(=S)–N).

- Properties :

- Key Difference : The thiourea group alters reactivity, favoring interactions with biomolecules over the propargyl alcohol’s electrophilic triple bond.

(b) (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol Hydrochloride

- Structure: Substitutes the propargyl group with an amino alcohol (NH₂–CH₂–CHOH).

- Properties: Enhanced water solubility due to the hydrochloride salt. Potential chiral applications in asymmetric synthesis .

- Key Difference: The amino group introduces basicity, contrasting with the neutral propargyl alcohol.

Halogen and Backbone Modifications

(a) 2-Bromo-3-(4-chloro-2-methylphenyl)-1-propene

- Structure : Features an allyl bromide chain (CH₂–CH=CH–Br) instead of propargyl alcohol.

- Properties :

- Key Difference : The absence of a hydroxyl group reduces hydrogen-bonding interactions.

(b) 3-(2-Bromo-4-fluorophenyl)propan-1-ol

- Structure : Replaces chlorine with fluorine on the aromatic ring.

- Properties: Increased electronegativity alters electronic distribution, reducing lipophilicity compared to the chloro analog. Potential for altered metabolic stability in drug design .

- Key Difference : Fluorine’s smaller atomic size may improve bioavailability.

Heterocyclic Analog: 2-Bromo-1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone

- Structure : Incorporates an isoxazole ring fused to the chlorophenyl group.

- Properties :

- Key Difference : The isoxazole ring introduces rigidity, contrasting with the flexible propargyl chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.